2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MTA, and it is a thioacetamide derivative that contains an imidazole ring. MTA has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Anticonvulsant Activity
Research has shown the synthesis and evaluation of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, highlighting their potential anticonvulsant activity against seizures induced by maximal electroshock (MES). One study identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound, indicating the therapeutic potential of imidazole derivatives in seizure management (Aktürk et al., 2002).
Antimicrobial and Anti-inflammatory Activities
A study on acetamido pyrrolyl azoles/thiazoles/imidazoles revealed their promising antimicrobial and anti-inflammatory activities. Specifically, nitro substituted acetamido pyrrolyl thiazole and pyrrolyl imidazole exhibited significant antibacterial activity against K. pneumoniae, and one compound showed good antifungal activity against P. chrysogenum. Moreover, a methoxy acetamido pyrrolyl oxazole displayed notable anti-inflammatory activity (Sowmya et al., 2017).
Chemical Synthesis and Complexing Properties
Another area of application involves the synthesis and complexing properties of four imidazolyl acetamido p-tert-butylcalix[4]arenes. These compounds have been prepared and shown to exhibit complexation behavior towards monovalent and divalent metal picrates, indicating their potential use in molecular recognition and sensor design (Cheriaa et al., 2008).
PET Tracer Development for NPP1 Imaging
The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives has been explored for potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This research highlights the application of imidazole derivatives in the development of diagnostic tools for medical imaging (Gao et al., 2016).
properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-4-8-18(9-5-16)20-14-23-22(25(20)12-13-27-3)28-15-21(26)24-19-10-6-17(2)7-11-19/h4-11,14H,12-13,15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWLNGSUSYRGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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